molecular formula C27H22FN5O3 B2706373 N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1029770-00-0

N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2706373
CAS No.: 1029770-00-0
M. Wt: 483.503
InChI Key: ALKQPSCPIUJDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,8-naphthyridine core substituted with a 7-methyl group and a 1,3,4-oxadiazole ring bearing a 2-methylphenyl moiety at position 3.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O3/c1-16-5-3-4-6-20(16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)12-7-17(2)30-26)15-23(34)29-13-18-8-10-19(28)11-9-18/h3-12,14H,13,15H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKQPSCPIUJDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the Isopropyl Group: This can be achieved through alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the Propanamide Group: This step involves the reaction of the intermediate with propanoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and amide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing oxadiazole and naphthyridine rings have shown promising results against various bacterial strains. In one study, compounds with oxadiazole exhibited moderate to good activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

Compounds featuring naphthyridine derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Research indicates that modifications to the naphthyridine structure can enhance cytotoxicity against cancer cell lines .

Drug Design and Development

The compound's structure suggests potential as a lead compound in drug design. Computer-aided drug design techniques have been utilized to optimize similar compounds for better binding affinity to target proteins, such as those involved in viral infections like SARS-CoV-2 . The incorporation of the oxadiazole ring may also contribute to enhanced bioactivity.

Case Study 1: Antimicrobial Screening

A study synthesized various derivatives of oxadiazole and evaluated their antimicrobial activities. Among these, certain derivatives demonstrated effective inhibition against Escherichia coli and Bacillus cereus, indicating that structural modifications can significantly impact biological activity .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on naphthyridine derivatives, revealing that specific substitutions led to increased potency against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study emphasized the importance of functional group positioning in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

  • Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide): Replaces the oxadiazole and naphthyridine moieties with a triazole ring and naphthyloxy group. IR and HRMS data confirm functional groups (C=O at 1678 cm⁻¹, C-Cl at 785 cm⁻¹) but lack biological activity reports .
  • Compound 10d (N-(4-fluorophenyl)-5-[(2-phenyl-1H-1,3-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amine):

    • Shares the oxadiazole ring but incorporates a benzimidazole core instead of naphthyridine.
    • Demonstrated superior Topo II inhibition (docking score: -10.2 kcal/mol) compared to doxorubicin, attributed to the oxadiazole’s electron-deficient nature and benzimidazole’s planar geometry .
  • ADB-FUBINACA and MDMB-FUBINACA: Carboxamide derivatives with 4-fluorobenzyl groups but indazole cores. Highlight the role of fluorophenylmethyl in receptor binding, though their cannabinoid receptor activity diverges from the target compound’s presumed targets .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound 1,8-Naphthyridine 7-methyl, 3-(2-methylphenyl-oxadiazole), 4-fluorobenzyl Not reported (predicted Topo II inhibition)
Compound 6m Triazole Naphthyloxy, 4-chlorophenyl IR/HRMS characterized
Compound 10d Benzimidazole Oxadiazole, phenyl, 4-fluorophenyl Topo II inhibition (-10.2 kcal/mol)
ADB-FUBINACA Indazole 4-fluorobenzyl, carboxamide Cannabinoid receptor agonist

Discussion

  • Core Structure Impact : The 1,8-naphthyridine core in the target compound offers a unique planar scaffold compared to benzimidazole or triazole analogs, which could influence DNA intercalation or enzyme binding .
  • Synthetic Pathways : Cyclization reactions (e.g., using mercuric acetate for oxadiazole formation) are plausible for synthesizing the target compound, as demonstrated in related studies .
  • Substituent Optimization : The 2-methylphenyl group on oxadiazole may reduce metabolic degradation compared to unsubstituted phenyl groups, while the 4-fluorobenzyl moiety balances lipophilicity and binding specificity .

Notes

Limitations : Direct biological data for the target compound are unavailable; inferences are drawn from structural analogs.

Diverse References : Data synthesized from peer-reviewed journals (e.g., Research on Chemical Intermediates ), conference materials , and regulatory documents .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a naphthyridine core with oxadiazole and aromatic substituents. This structural diversity is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits significant anticancer properties. The oxadiazole moiety is particularly noted for its ability to inhibit various cancer cell lines through multiple mechanisms.

1. Anticancer Activity

Studies have shown that derivatives of oxadiazole possess antiangiogenic and antiproliferative effects. These effects are mediated by:

  • Downregulation of Vascular Endothelial Growth Factor (VEGF) .
  • Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) translocation.

The compound has been tested against several cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • PC3 (prostate cancer)

In vitro studies reported IC50 values indicating potent cytotoxic effects. For example, one study identified an IC50 value of 0.67μM0.67\,\mu M against the PC3 cell line, which is significantly lower than many standard chemotherapeutics .

The mechanisms through which this compound exerts its effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in tumor growth.

Molecular docking studies suggest strong binding affinities to targets such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs) .

Case Studies

Several case studies have highlighted the efficacy of related compounds with similar structures:

Study ReferenceCompound TestedCancer Cell LinesIC50 Value
Arafa et al. Oxadiazole DerivativeMDA-MB-435 (melanoma)0.67 µM
Zhang et al. N-(3-fluoro) derivativeHEPG2, MCF71.18 µM
de Oliveira et al. Selected Oxadiazole DerivativesVarious0.420 µM

These studies demonstrate the potential for developing effective anticancer agents based on the oxadiazole framework.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.